molecular formula C7H12BrOP B2501364 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane CAS No. 2402830-53-7

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane

Cat. No.: B2501364
CAS No.: 2402830-53-7
M. Wt: 223.05
InChI Key: AFCZOHCHVYJVOV-UHFFFAOYSA-N
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Description

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and high strain energy.

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bicyclo[111]pentanes (BCPs), to which this compound belongs, are often used as bioisosteres for various groups such as phenyl rings, tert-butyl groups, and internal alkynes . This suggests that the compound may interact with a wide range of biological targets, depending on its specific functional groups and stereochemistry.

Mode of Action

The exact mode of action of 1-Bromo-3-dimethylphosphorylbicyclo[11Bcps are known to undergo various chemical reactions, including c–h functionalization . This process involves the formation of new C–C bonds at the tertiary position of a variety of BCPs, which could potentially alter the function of the target molecules.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that bcps often exhibit improved pharmacokinetic properties, including increased water solubility, higher membrane permeability, and enhanced metabolic stability . These properties could potentially enhance the bioavailability of the compound.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Bromo-3-dimethylphosphorylbicyclo[11It is known that the chemical properties of bcps can be influenced by factors such as temperature, ph, and the presence of other chemical species . These factors could potentially affect the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the radical addition of bromine to the bicyclo[1.1.1]pentane core, followed by phosphorylation using dimethylphosphoryl chloride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of its synthesis can be inferred from the general methods used for bicyclo[1.1.1]pentane derivatives. These methods often involve large-scale photochemical reactions and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane has several applications in scientific research:

Comparison with Similar Compounds

  • 1,3-Diiodobicyclo[1.1.1]pentane
  • 1-Chlorobicyclo[1.1.1]pentane
  • 1,3-Dimethylbicyclo[1.1.1]pentane

Uniqueness: 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane stands out due to the presence of both a bromine atom and a dimethylphosphoryl group. This combination provides unique reactivity and potential for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZOHCHVYJVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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